3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
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Overview
Description
3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile is a chemical compound with the molecular formula C14H11ClN2. It is known for its applications in organic synthesis and is often used as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridinecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
- 3-[2-(4-Bromophenyl)ethyl]-2-pyridinecarbonitrile
- 3-[2-(4-Methylphenyl)ethyl]-2-pyridinecarbonitrile
Uniqueness
3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituent enhances its reactivity and potential interactions with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H11ClN2/c15-13-7-4-11(5-8-13)3-6-12-2-1-9-17-14(12)10-16/h1-2,4-5,7-9H,3,6H2 |
InChI Key |
MFVBOSLEOFTNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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